molecular formula C9H20ClN3O B6166134 N-[3-(piperazin-1-yl)propyl]acetamide hydrochloride CAS No. 2680536-57-4

N-[3-(piperazin-1-yl)propyl]acetamide hydrochloride

Cat. No. B6166134
CAS RN: 2680536-57-4
M. Wt: 221.7
InChI Key:
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Description

N-[3-(piperazin-1-yl)propyl]acetamide hydrochloride, also known as NPPH, is an organic compound that has been used in a variety of scientific research applications. It is a white, odorless crystalline solid with a molecular weight of 185.6 g/mol. It is soluble in water and has a melting point of 135-140°C. NPPH has been used in a variety of applications in the laboratory, including as a substrate in biochemical assays, as a reagent in the synthesis of compounds, and as a catalyst in organic synthesis. Its unique properties make it an ideal tool for scientific research.

Scientific Research Applications

N-[3-(piperazin-1-yl)propyl]acetamide hydrochloride has been used in a variety of scientific research applications, including as a substrate in various biochemical assays, as a reagent in the synthesis of compounds, and as a catalyst in organic synthesis. It has also been used in the study of enzymatic reactions, as a substrate for the production of polymers, and as a reagent for the synthesis of peptides and proteins. Additionally, N-[3-(piperazin-1-yl)propyl]acetamide hydrochloride has been used in the study of signal transduction pathways and in the detection of bioactive compounds.

Mechanism of Action

N-[3-(piperazin-1-yl)propyl]acetamide hydrochloride acts as a substrate for a variety of enzymes, including proteases, phosphatases, and kinases. It is also a substrate for the enzyme acetylcholinesterase, which helps to break down the neurotransmitter acetylcholine. Additionally, N-[3-(piperazin-1-yl)propyl]acetamide hydrochloride can act as a catalyst in various organic synthesis reactions, and it can be used as a reagent in the synthesis of peptides and proteins.
Biochemical and Physiological Effects
N-[3-(piperazin-1-yl)propyl]acetamide hydrochloride has been used to study the biochemical and physiological effects of various compounds. It has been used to study the effects of drugs on various biochemical pathways, as well as to study the effects of various hormones on the body. Additionally, N-[3-(piperazin-1-yl)propyl]acetamide hydrochloride has been used to study the effects of environmental pollutants on the body. It has also been used to study the effects of various compounds on the immune system.

Advantages and Limitations for Lab Experiments

N-[3-(piperazin-1-yl)propyl]acetamide hydrochloride has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is easy to synthesize and store. Additionally, it is a relatively stable compound, and it is soluble in water. However, N-[3-(piperazin-1-yl)propyl]acetamide hydrochloride has some drawbacks for use in laboratory experiments. It is not very soluble in organic solvents, and it is not very soluble in alcohols. Additionally, it is not very stable at high temperatures.

Future Directions

N-[3-(piperazin-1-yl)propyl]acetamide hydrochloride has a variety of potential applications in the future. It could be used to study the effects of various compounds on the immune system, as well as to study the effects of environmental pollutants on the body. Additionally, it could be used in the study of signal transduction pathways and in the detection of bioactive compounds. Furthermore, N-[3-(piperazin-1-yl)propyl]acetamide hydrochloride could be used in the development of new drugs and in the study of enzymatic reactions. Finally, it could be used as a reagent in the synthesis of peptides and proteins.

Synthesis Methods

N-[3-(piperazin-1-yl)propyl]acetamide hydrochloride can be synthesized using a variety of methods. The most common method is the condensation reaction of piperazine and acetic anhydride in the presence of pyridine. This reaction yields N-[3-(piperazin-1-yl)propyl]acetamide hydrochloride in a yield of approximately 90%. It can also be produced through the reaction of piperazine and N-methylacetamide in the presence of sodium hydroxide. Additionally, N-[3-(piperazin-1-yl)propyl]acetamide hydrochloride can be synthesized from the reaction of piperazine and N-methylacetamide in the presence of sodium hydroxide.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-[3-(piperazin-1-yl)propyl]acetamide hydrochloride involves the reaction of 3-chloropropionyl chloride with piperazine followed by reaction with acetamide and hydrochloric acid.", "Starting Materials": [ "3-chloropropionyl chloride", "piperazine", "acetamide", "hydrochloric acid" ], "Reaction": [ "Step 1: 3-chloropropionyl chloride is reacted with piperazine in the presence of a base such as triethylamine to form N-(3-chloropropionyl)piperazine.", "Step 2: N-(3-chloropropionyl)piperazine is then reacted with acetamide in the presence of a base such as sodium hydride to form N-[3-(piperazin-1-yl)propyl]acetamide.", "Step 3: N-[3-(piperazin-1-yl)propyl]acetamide is then reacted with hydrochloric acid to form the hydrochloride salt of the compound, N-[3-(piperazin-1-yl)propyl]acetamide hydrochloride." ] }

CAS RN

2680536-57-4

Molecular Formula

C9H20ClN3O

Molecular Weight

221.7

Purity

95

Origin of Product

United States

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